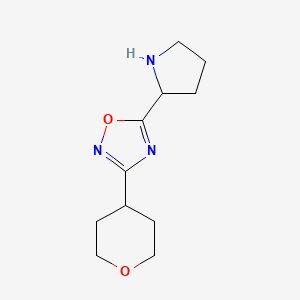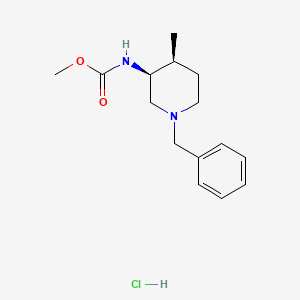
1-(3-Trifluormethylpiperidin-1-yl)-2-aminobenzol
Übersicht
Beschreibung
2-[3-(Trifluoromethyl)piperidin-1-yl]aniline is an organic compound that features a trifluoromethyl group attached to a piperidine ring, which is further connected to an aniline moiety
Wissenschaftliche Forschungsanwendungen
2-[3-(Trifluoromethyl)piperidin-1-yl]aniline has a wide range of scientific research applications:
Wirkmechanismus
Target of Action
Piperidine derivatives have been known to play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals .
Mode of Action
It’s worth noting that piperidine derivatives have been involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Biochemical Pathways
It’s known that piperidine derivatives can participate in various chemical reactions, potentially affecting a wide range of biochemical pathways .
Pharmacokinetics
Some piperidine derivatives have been noted for their reliable pharmacokinetic properties .
Result of Action
Some piperidine derivatives have shown promising results as antiviral agents, exhibiting a decrease in viral gene expression .
Biochemische Analyse
Biochemical Properties
2-[3-(Trifluoromethyl)piperidin-1-yl]aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain viral proteases, which are crucial for the replication of viruses . The nature of these interactions often involves binding to the active sites of these enzymes, thereby inhibiting their activity and preventing the replication of the virus.
Cellular Effects
The effects of 2-[3-(Trifluoromethyl)piperidin-1-yl]aniline on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to decrease viral gene expression in infected cells, thereby reducing the viral load . Additionally, it can affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels.
Molecular Mechanism
At the molecular level, 2-[3-(Trifluoromethyl)piperidin-1-yl]aniline exerts its effects through several mechanisms. It binds to specific biomolecules, such as viral proteases, inhibiting their activity . This inhibition prevents the replication of the virus and reduces its ability to infect host cells. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes.
Temporal Effects in Laboratory Settings
The temporal effects of 2-[3-(Trifluoromethyl)piperidin-1-yl]aniline in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can influence its effectiveness. Studies have shown that the compound remains stable under certain conditions, but may degrade over extended periods . Long-term effects on cellular function have also been observed, with some studies indicating that prolonged exposure can lead to changes in cell morphology and function.
Dosage Effects in Animal Models
In animal models, the effects of 2-[3-(Trifluoromethyl)piperidin-1-yl]aniline vary with different dosages. At lower doses, the compound has been shown to have therapeutic effects, such as reducing viral load and improving symptoms . At higher doses, toxic or adverse effects may occur, including damage to vital organs and disruption of normal physiological processes. Threshold effects have also been observed, where a certain dosage is required to achieve the desired therapeutic effect.
Metabolic Pathways
2-[3-(Trifluoromethyl)piperidin-1-yl]aniline is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it has been shown to inhibit certain metabolic enzymes, leading to an accumulation of specific metabolites . These interactions can have significant effects on cellular metabolism and overall physiological function.
Transport and Distribution
The transport and distribution of 2-[3-(Trifluoromethyl)piperidin-1-yl]aniline within cells and tissues are critical for its effectiveness. The compound is transported by specific transporters and binding proteins, which facilitate its movement across cell membranes and its accumulation in target tissues . These interactions can influence the localization and concentration of the compound, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of 2-[3-(Trifluoromethyl)piperidin-1-yl]aniline is essential for its activity. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications play a crucial role in this process, ensuring that the compound reaches its intended site of action. This localization can influence the compound’s activity and effectiveness in modulating cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Trifluoromethyl)piperidin-1-yl]aniline typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine derivatives or cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions.
Attachment of the Aniline Moiety: The final step involves coupling the trifluoromethyl-substituted piperidine with an aniline derivative through nucleophilic substitution or other suitable coupling reactions.
Industrial Production Methods
Industrial production of 2-[3-(Trifluoromethyl)piperidin-1-yl]aniline may involve optimized versions of the above synthetic routes, focusing on cost-effectiveness, scalability, and environmental considerations. Catalysts and continuous flow reactors are often employed to enhance reaction efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-(Trifluoromethyl)piperidin-1-yl]aniline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reaction pathway and conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[3-(Trifluoromethyl)piperidin-1-yl]pyridine
- 2-[3-(Trifluoromethyl)piperidin-1-yl]benzene
- 2-[3-(Trifluoromethyl)piperidin-1-yl]phenol
Uniqueness
2-[3-(Trifluoromethyl)piperidin-1-yl]aniline stands out due to its unique combination of a trifluoromethyl group, piperidine ring, and aniline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Eigenschaften
IUPAC Name |
2-[3-(trifluoromethyl)piperidin-1-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2/c13-12(14,15)9-4-3-7-17(8-9)11-6-2-1-5-10(11)16/h1-2,5-6,9H,3-4,7-8,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUJPHAMCKPRRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=CC=C2N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1466627.png)
![2-[3-Amino-4-(ethylsulfonyl)methylanilino]-1-ethanol](/img/structure/B1466630.png)
![N-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1466631.png)

![3-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1466635.png)
![5-Nitro-2-[2-(4-piperidinyl)ethoxy]pyridine hydrochloride](/img/structure/B1466636.png)

![3-(Trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1466639.png)



